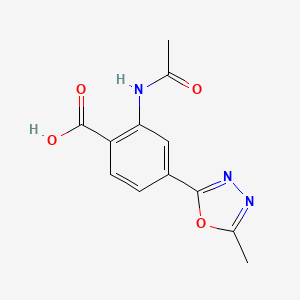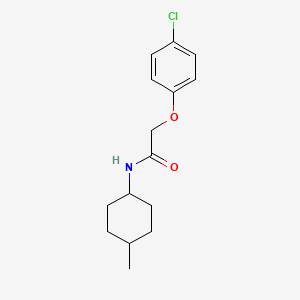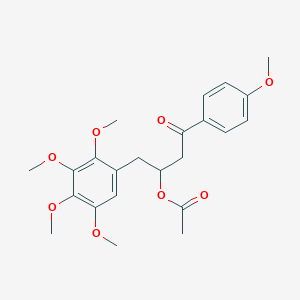![molecular formula C14H10FIN4O2S B11061578 5-[(4-fluorobenzyl)sulfonyl]-1-(4-iodophenyl)-1H-tetrazole](/img/structure/B11061578.png)
5-[(4-fluorobenzyl)sulfonyl]-1-(4-iodophenyl)-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-FLUOROBENZYL [1-(4-IODOPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL] SULFONE is a complex organic compound that features a combination of fluorobenzyl, iodophenyl, and tetraazolyl groups linked by a sulfone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUOROBENZYL [1-(4-IODOPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL] SULFONE typically involves multiple steps, starting with the preparation of the individual components. The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl bromide . The iodophenyl group is often incorporated through an iodination reaction of a suitable phenyl precursor. The tetraazolyl group is synthesized through a cycloaddition reaction involving azides and nitriles.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-FLUOROBENZYL [1-(4-IODOPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL] SULFONE undergoes various chemical reactions, including:
Oxidation: The sulfone group can be oxidized to form sulfoxides or sulfones.
Reduction: The iodophenyl group can be reduced to form phenyl derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfone group can yield sulfoxides, while reduction of the iodophenyl group can produce phenyl derivatives.
Scientific Research Applications
4-FLUOROBENZYL [1-(4-IODOPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL] SULFONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-FLUOROBENZYL [1-(4-IODOPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL] SULFONE involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain proteins, while the iodophenyl group can facilitate its incorporation into biological systems. The tetraazolyl group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzyl bromide: A precursor used in the synthesis of the fluorobenzyl group.
4-Iodophenyl derivatives: Compounds with similar iodophenyl groups that exhibit comparable reactivity.
Tetraazolyl compounds: Molecules containing the tetraazolyl group that share similar chemical properties.
Uniqueness
4-FLUOROBENZYL [1-(4-IODOPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL] SULFONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H10FIN4O2S |
|---|---|
Molecular Weight |
444.22 g/mol |
IUPAC Name |
5-[(4-fluorophenyl)methylsulfonyl]-1-(4-iodophenyl)tetrazole |
InChI |
InChI=1S/C14H10FIN4O2S/c15-11-3-1-10(2-4-11)9-23(21,22)14-17-18-19-20(14)13-7-5-12(16)6-8-13/h1-8H,9H2 |
InChI Key |
UVYWABIDSLEMIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)C2=NN=NN2C3=CC=C(C=C3)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Cyano-2-methoxy-6-{[(3-methoxyphenyl)carbonyl]amino}phenyl 3-methoxybenzoate](/img/structure/B11061497.png)
![5-(4-chlorophenyl)-7-(4-ethoxyphenyl)-6-(2-fluorophenyl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11061502.png)
![3-(3-bromo-4-fluorophenyl)-6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061519.png)

![5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11061527.png)
![1-Methyl-5-[3-(3-methylthiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyrazole](/img/structure/B11061534.png)
![2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B11061535.png)

![3-Imidazo[2,1-B][1,3,4]thiadiazol-6-ylphenyl morpholino sulfone](/img/structure/B11061556.png)

![3-(4-Tert-butylphenyl)-3-[(4-fluorophenyl)amino]-1-(4-methylphenyl)propan-1-one](/img/structure/B11061568.png)
![3-{4-[2-(4-Chlorophenyl)ethyl]piperidin-1-yl}-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidine-2,5-dione](/img/structure/B11061569.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(7,8-dimethoxyphthalazin-1-yl)sulfanyl]acetamide](/img/structure/B11061577.png)
